Octahydro-2H-quinolizine-2-methanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4968-90-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-6-11-5-2-1-3-10(11)7-9/h9-10,12H,1-8H2 |
InChI Key |
BWVDNNSZVWRJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC(CC2C1)CO |
Origin of Product |
United States |
Historical Context of Quinolizidine Systems in Organic Synthesis
The journey of quinolizidine (B1214090) alkaloids in organic synthesis is a rich narrative that begins with the isolation of sparteine (B1682161) and lupinine (B175516) from Lupinus luteus at the start of the 20th century. nih.gov These naturally occurring compounds, characterized by a 1-azabicyclo[4.4.0]decane core, laid the groundwork for extensive research into this class of alkaloids. nih.govacs.org For decades, chemists have been fascinated by the diverse structures and biological activities of the more than 200 known quinolizidine alkaloids, which are classified into six main structural types: lupinine, camoensine, sparteine, α-pyridone, matrine, and ormosanine. wikipedia.org
The development of sophisticated chromatographic and spectroscopic methods has been instrumental in the isolation and identification of a vast number of these alkaloids. nih.gov This, in turn, has fueled efforts in total synthesis, a field that has seen remarkable advancements. The concept of retrosynthetic analysis, pioneered by E.J. Corey, provided a logical framework for deconstructing complex molecules like quinolizidine alkaloids into simpler, more accessible starting materials, revolutionizing the approach to their synthesis. jrfglobal.com Early synthetic endeavors were often biomimetic, drawing inspiration from the proposed biosynthetic pathways in plants. jrfglobal.com
The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine, which is converted to cadaverine (B124047). nih.govacs.orgfrontiersin.org The cyclization of cadaverine units forms the foundational quinolizidine skeleton, which then undergoes various enzymatic modifications to produce the vast array of naturally occurring derivatives. frontiersin.org Understanding these biosynthetic pathways has not only been crucial for synthetic strategies but has also opened avenues for biotechnological production of these valuable compounds. frontiersin.orgrsc.org
Structural Significance of the Octahydro 2h Quinolizine Scaffold
The presence of the nitrogen atom within the bicyclic framework imparts basic properties to the molecule and provides a key site for chemical derivatization. phytobank.ca The stereochemistry at the bridgehead carbon and other chiral centers within the quinolizidine (B1214090) ring system is critical for biological activity. For instance, the relative configurations of the chiral centers in matrine-type alkaloids, which contain two quinolizidine moieties, are crucial for their pharmacological effects. acs.org
The substitution pattern on the octahydro-2H-quinolizine scaffold dramatically influences its properties. The introduction of functional groups, such as the methanol (B129727) group at the 2-position in Octahydro-2H-quinolizine-2-methanol, can alter its polarity, solubility, and ability to form hydrogen bonds, thereby modulating its biological interactions. ontosight.ai The inherent structural complexity and the potential for stereoisomerism make the synthesis of specific quinolizidine derivatives a challenging yet rewarding endeavor for synthetic chemists. nih.gov
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H19NO | nih.govnih.gov |
| Molecular Weight | 169.26 g/mol | nih.gov |
| IUPAC Name | (2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)methanol | nih.gov |
Computational Chemistry and Theoretical Modeling Studies of Octahydro 2h Quinolizine 2 Methanol
Density Functional Theory (DFT) Applications in Quinolizidine (B1214090) Chemistry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinolizidine alkaloids due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of properties, from geometries to vibrational frequencies and electronic characteristics.
The quinolizidine ring system is known for its conformational flexibility, primarily existing in trans or cis conformations, which can also adopt chair, boat, or twist-boat forms. The orientation of the substituent, in this case, the hydroxymethyl group at the C-2 position, significantly influences the conformational preference of the entire molecule.
Computational studies on related quinolizidine alkaloids, such as lupinine (B175516) and its stereoisomer epilupinine, demonstrate that DFT methods, particularly with the B3LYP functional, are highly effective for conformational analysis. For Octahydro-2H-quinolizine-2-methanol, a similar approach would involve a systematic search of the potential energy surface to identify all possible low-energy conformers. The conformation of the quinolizidine ring system is highly dependent on the structure and orientation (axial or equatorial) of its side chains. frontiersin.org
Energy minimization calculations are performed for each potential conformer to find the most stable geometric arrangements. The relative energies of these conformers determine their population at a given temperature. For quinolizidine alkaloids, the energy difference between conformers can be small, often within a few kcal/mol, indicating that multiple conformations may coexist in equilibrium. nih.gov The final optimized geometries represent local minima on the potential energy surface, and their relative energies allow for the prediction of the most abundant conformer.
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table shows the calculated relative energies for different conformations of the molecule. The most stable conformer is set as the reference (0.00 kcal/mol).
| Conformer | Quinolizidine Ring Conformation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | trans-Chair-Chair | Equatorial | 0.00 |
| 2 | trans-Chair-Chair | Axial | 2.5 |
| 3 | cis-Chair-Chair | Equatorial | 3.1 |
| 4 | trans-Twist-Boat | Equatorial | 4.2 |
Note: This data is illustrative, based on typical findings for quinolizidine alkaloids, to demonstrate the output of DFT energy minimization studies.
DFT calculations provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. For quinolizidine alkaloids like lupinine and epilupinine, theoretical calculations at the B3LYP level of theory have yielded geometric parameters that are in good agreement with experimental X-ray crystallography data. nih.gov This same methodology can be applied to predict the structural parameters of this compound with high confidence.
Furthermore, DFT is a powerful tool for predicting vibrational spectra (Infrared and Raman). dntb.gov.ua By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed absorption bands. wikipedia.org Theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. wikipedia.org For instance, studies on similar heterocyclic compounds show that scaling factors can compensate for discrepancies arising from the calculations being performed on gaseous state molecules versus experimental solid-state measurements. wikipedia.org
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
This table compares typical experimental vibrational frequencies with those predicted by DFT calculations for the main functional groups in this compound.
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | DFT Predicted (Scaled) (cm⁻¹) |
| O-H Stretch | Alcohol | 3200-3600 | 3450 |
| C-H Stretch | Alkane | 2850-3000 | 2920-2985 |
| C-O Stretch | Alcohol | 1050-1260 | 1100 |
| C-N Stretch | Amine | 1020-1250 | 1120 |
Note: Predicted values are representative examples based on DFT studies of related alkaloids. nih.gov
DFT is used to analyze the electronic properties of a molecule by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity and that the molecule is more easily polarized. nih.gov
For this compound, the HOMO would likely be localized around the nitrogen atom due to its lone pair of electrons, while the LUMO would be distributed over the sigma anti-bonding orbitals of the carbon skeleton. Analysis of the Molecular Electrostatic Potential (MEP) map, another common DFT-derived property, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In this case, a negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack. nih.gov
Table 3: Calculated Electronic Properties of this compound
This table presents hypothetical electronic properties calculated using DFT, which are crucial for understanding the molecule's reactivity.
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | 1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.0 | High kinetic stability, low reactivity |
| Dipole Moment | 2.1 D | Moderate polarity |
Note: Values are illustrative and based on typical DFT results for similar saturated heterocyclic systems. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. wikipedia.orgmpg.de It is the method of choice for calculating theoretical UV-Vis absorption spectra for medium to large molecules. ohio-state.edu TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions. nih.govrsc.org
For a saturated molecule like this compound, significant electronic absorption is expected only in the far UV region. The primary transitions would likely be of the n → σ* type, involving the promotion of an electron from the nitrogen lone pair (n) to an anti-bonding sigma orbital (σ*). By analyzing the molecular orbitals involved in each calculated transition, the nature of the excitation can be precisely assigned. researchgate.net While TD-DFT is highly effective, the accuracy can depend on the choice of the functional, and results are often compared with experimental data where available. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT is excellent for studying static properties of molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment.
For this compound, an MD simulation would reveal the flexibility of the quinolizidine ring and the rotational freedom of the hydroxymethyl group. nih.gov By performing the simulation in a box of explicit solvent molecules (e.g., water), one can study solvation effects. The solvent can influence the conformational equilibrium by stabilizing certain conformers through interactions like hydrogen bonding. For example, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and these interactions with water would be explicitly modeled in an MD simulation, providing insight into the molecule's behavior in solution.
In Silico Methodologies in Reaction Mechanism Elucidation and Synthetic Strategy Design
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and guiding synthetic strategies. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction, identify the rate-determining step, and predict stereochemical outcomes. rsc.org For example, in silico studies have been used to investigate the mechanism of cycloaddition reactions for the synthesis of various quinoline (B57606) and benzoquinolizidine derivatives. researchgate.netnih.gov
In the context of this compound, computational methods could be used to:
Design Synthetic Routes: Compare the feasibility of different proposed synthetic pathways by calculating reaction barriers. For instance, the mechanism of reductive amination or other cyclization strategies to form the quinolizidine core could be modeled. nih.gov
Elucidate Biosynthetic Pathways: The biosynthesis of quinolizidine alkaloids starts from the amino acid L-lysine and proceeds through a series of enzymatic steps. frontiersin.orgnih.govrsc.org While the complete pathway is not fully understood, computational modeling can be used to test hypotheses for each enzymatic step, such as cyclizations and oxidations, providing insights that complement experimental studies. nih.govnih.gov These computational approaches are crucial for understanding how these natural products are formed and for engineering their production. dntb.gov.ua
Chemical Reactivity and Derivatization Strategies for Octahydro 2h Quinolizine 2 Methanol
Transformations of the Primary Alcohol Functional Group
The exocyclic primary alcohol on the quinolizidine (B1214090) ring is a prime site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are fundamental in creating derivatives with altered polarity, steric hindrance, and biological activity.
Selective Oxidation and Reduction Reactions
The primary alcohol of Octahydro-2H-quinolizine-2-methanol can be selectively oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for the conversion to the aldehyde, (Octahydro-2H-quinolizin-2-yl)methanal. Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (H2CrO4), will further oxidize the alcohol to the carboxylic acid, Octahydro-2H-quinolizine-2-carboxylic acid.
Conversely, while the parent compound contains a fully reduced alcohol, derivatives resulting from its oxidation can be reduced back. For example, the reduction of the aldehyde or carboxylic acid functionality back to the primary alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are crucial for synthetic pathways where the alcohol group needs to be temporarily modified.
Table 1: Oxidation and Reduction Reactions
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | (Octahydro-2H-quinolizin-2-yl)methanal | Oxidation |
| This compound | Potassium permanganate (KMnO4) | Octahydro-2H-quinolizine-2-carboxylic acid | Oxidation |
Nucleophilic Substitutions and Derivatization to Esters and Ethers
The hydroxyl group is a versatile handle for introducing a wide array of functionalities through nucleophilic substitution. Esterification is a common derivatization strategy. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding esters. For example, reaction with acetyl chloride produces (Octahydro-2H-quinolizin-2-yl)methyl acetate.
Etherification provides another route to modify the compound's properties. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), leads to the formation of an ether, such as 2-(methoxymethyl)octahydro-2H-quinolizine.
Formation of Activated Intermediates (e.g., Mesylates, Iodides)
To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted into an activated intermediate. acs.org A common method is the formation of sulfonate esters, such as mesylates or tosylates. Reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine yields (Octahydro-2H-quinolizin-2-yl)methyl methanesulfonate.
This mesylate is a highly effective leaving group, readily displaced by a wide range of nucleophiles. For instance, reaction with sodium iodide (NaI) in a solvent like acetone (a Finkelstein reaction) can be used to synthesize the corresponding iodide derivative, 2-(iodomethyl)octahydro-2H-quinolizine. acs.org These activated intermediates are pivotal for constructing more complex molecules based on the quinolizidine scaffold.
Table 2: Derivatization of the Alcohol Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | (Octahydro-2H-quinolizin-2-yl)methyl acetate |
| Etherification | Sodium hydride, Methyl iodide | 2-(methoxymethyl)octahydro-2H-quinolizine |
| Mesylation | Methanesulfonyl chloride, Triethylamine | (Octahydro-2H-quinolizin-2-yl)methyl methanesulfonate |
Modifications of the Quinolizidine Ring System
The saturated bicyclic quinolizidine nucleus is generally stable but can undergo specific transformations under certain conditions, allowing for modification of the core structure.
Hydrogenation and Dehydrogenation of the Octahydroquinolizine Nucleus
While the octahydroquinolizine nucleus is fully saturated, related quinolizidine structures with degrees of unsaturation can be hydrogenated to the fully saturated form. Catalytic hydrogenation, using catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a standard method for reducing any double bonds within the ring system.
Conversely, the saturated octahydroquinolizine ring can be dehydrogenated to introduce unsaturation, leading to quinolizinium (B1208727) salts. This typically requires treatment with reagents like mercury(II) acetate or bromine followed by elimination. The resulting unsaturated or aromatic systems have significantly different electronic and conformational properties. For example, complete dehydrogenation would lead to the aromatic quinolizinium cation.
Ring-Opening and Ring-Closing Reactions
The quinolizidine ring can be opened through specific reactions, often involving the quaternary nitrogen atom. acs.org The Hofmann elimination is a classic example. This involves exhaustive methylation of the tertiary amine with methyl iodide to form a quaternary ammonium salt, followed by treatment with a base like silver oxide (Ag2O) and heat. This process results in the cleavage of a C-N bond and the formation of an alkene.
Another method for ring opening is the Emde degradation, which involves the reductive cleavage of quaternary ammonium salts using sodium amalgam or catalytic hydrogenation. These ring-opening reactions are valuable for synthesizing acyclic or larger ring structures containing a nitrogen atom. Conversely, a variety of ring-closing strategies, such as intramolecular cyclizations, are employed to synthesize the quinolizidine skeleton itself, often starting from piperidine derivatives. acs.orgncl.res.in
Functionalization and Introduction of New Moieties (e.g., azidomethyl)
The chemical scaffold of this compound lends itself to a variety of functionalization strategies, allowing for the introduction of new chemical moieties to explore and modify its properties. A notable example of such derivatization is the introduction of an azidomethyl group at the C-2 position. This transformation is of significant interest as the azide group can serve as a versatile chemical handle for further modifications, such as in click chemistry reactions to introduce more complex substituents.
A scientifically sound approach for the synthesis of 2-(azidomethyl)octahydro-2H-quinolizine can be extrapolated from established methods for the derivatization of structurally similar quinolizidine alkaloids, such as lupinine (B175516). This multi-step process typically involves the activation of the primary alcohol of the hydroxymethyl group, followed by a nucleophilic substitution with an azide source.
The initial step in this synthetic sequence is the conversion of the hydroxyl group into a better leaving group. This is commonly achieved by reacting this compound with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This reaction yields the corresponding mesylate or tosylate ester, respectively. These sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions.
Following the formation of the sulfonate ester, the introduction of the azide moiety is accomplished by reacting the intermediate with an azide salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide anion (N₃⁻) acts as the nucleophile, displacing the mesylate or tosylate leaving group via an Sₙ2 mechanism. The reaction mixture is typically heated to facilitate the substitution.
The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC). Upon completion, the desired 2-(azidomethyl)octahydro-2H-quinolizine can be isolated and purified using chromatographic methods, for instance, column chromatography on silica gel.
The successful synthesis of the azidomethyl derivative opens up avenues for a wide range of further chemical modifications. The terminal azide can, for example, readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form stable triazole linkages with various alkyne-containing molecules. This allows for the straightforward attachment of a diverse array of functional groups, including fluorophores, pharmacophores, or affinity labels, to the quinolizidine core.
Table 1: Proposed Reaction Scheme for the Synthesis of 2-(azidomethyl)octahydro-2H-quinolizine
| Step | Reactant(s) | Reagents | Product |
| 1. Activation | This compound | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | (Octahydro-2H-quinolizin-2-yl)methyl methanesulfonate |
| 2. Azide Substitution | (Octahydro-2H-quinolizin-2-yl)methyl methanesulfonate | Sodium azide (NaN₃), Dimethylformamide (DMF) | 2-(Azidomethyl)octahydro-2H-quinolizine |
Stereoselective Chemical Transformations and Epimerization Studies
Stereoselective transformations involving the 2-methanol substituent can be envisioned, particularly through oxidation-reduction sequences. For instance, the primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-formyloctahydro-2H-quinolizine, or further to the carboxylic acid, octahydro-2H-quinolizine-2-carboxylic acid, using appropriate oxidizing agents. The resulting carbonyl group at the C-2 position can then be subjected to stereoselective reduction. The choice of reducing agent can influence the stereochemical outcome of the reduction, potentially leading to the formation of either the original carbinol or its epimer. The stereoselectivity of such reductions is often governed by the steric hindrance imposed by the quinolizidine ring system, directing the approach of the reducing agent from the less hindered face of the carbonyl group.
Furthermore, the presence of the nitrogen atom in the quinolizidine ring system can influence the reactivity and stereoselectivity of transformations. The lone pair of electrons on the nitrogen can participate in neighboring group effects or can be protonated under acidic conditions, altering the conformational preferences of the ring system and thereby influencing the stereochemical course of reactions at the C-2 position.
Epimerization, the change in the configuration of one of several stereocenters in a molecule, is a potential consideration for 2-substituted quinolizidines, particularly under acidic or basic conditions. For instance, if the C-2 position were to bear a substituent that could be temporarily removed or altered to form a planar intermediate (such as a ketone), subsequent re-formation of the tetrahedral center could lead to a mixture of epimers.
While specific epimerization studies on this compound are not extensively documented in the literature, studies on related indolo[2,3-a]quinolizidines have shown that epimerization at the carbon adjacent to the indole (B1671886) ring (C-3) can occur under acidic conditions. The mechanism of such epimerizations can involve protonation and the formation of enamine or iminium ion intermediates, which can then be reprotonated from either face to yield a mixture of epimers. Although the electronic environment of this compound is different from that of the indoloquinolizidines, the general principles of acid-catalyzed epimerization via charged, planar intermediates could potentially apply to chiral centers within the quinolizidine framework under forcing conditions.
The stereochemical outcome of chemical transformations on the this compound scaffold is a crucial aspect of its derivatization. Careful selection of reaction conditions and reagents is necessary to control the stereochemistry of newly formed chiral centers and to avoid unwanted epimerization, thus preserving the desired three-dimensional structure of the molecule.
Table 2: Potential Stereoselective Transformations of the C-2 Substituent
| Transformation | Starting Material | Reagents | Potential Product(s) | Stereochemical Consideration |
| Oxidation | This compound | PCC, DMP | 2-Formyloctahydro-2H-quinolizine | Formation of a planar aldehyde at C-2 |
| Stereoselective Reduction | 2-Formyloctahydro-2H-quinolizine | NaBH₄, L-Selectride® | This compound (and its C-2' epimer) | Diastereoselective reduction leading to a major and minor alcohol epimer |
Octahydro 2h Quinolizine 2 Methanol As a Privileged Scaffold in Heterocyclic Chemistry
Design and Synthesis of Diverse Molecular Libraries Based on the Quinolizidine (B1214090) Core
The construction of molecular libraries based on the quinolizidine core is a strategic approach to explore the chemical space around this privileged scaffold. nih.gov The goal is to generate a wide array of derivatives that can be screened for various biological activities, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds. nih.gov
Research Findings: The synthesis of quinolizidine derivatives often begins with readily available starting materials, such as quinolines, which can be transformed into the saturated heterocyclic system through various synthetic routes. rsc.org One common strategy involves the reduction of quinolizinium (B1208727) salts. For instance, a library of quinolizinium compounds can be synthesized from quinolines and internal alkyne substrates, which can then be reduced to their corresponding octahydro-quinolizine derivatives. rsc.org
Another powerful approach involves the modification of naturally occurring quinolizidine alkaloids, like aloperine (B1664794). nih.gov By introducing different functional groups at specific positions, such as the N12 atom, a diverse collection of derivatives can be created. nih.gov For example, coupling various protected amino acids to the aloperine scaffold, followed by deprotection and further modification, has yielded libraries of compounds tested for antiviral activity. nih.gov
The biosynthesis of quinolizidine alkaloids, which primarily occurs in the green aerial parts of plants, involves the cyclization of cadaverine (B124047), a product of lysine (B10760008) decarboxylation. nih.gov Understanding these natural pathways can inspire enzymatic and chemo-enzymatic strategies for library synthesis. nih.govnih.gov For instance, type III polyketide synthases (PKSs) have been used in one-pot enzymatic systems to construct quinolizinone scaffolds, which are direct precursors to the saturated quinolizidine core. nih.gov
Table 1: Synthetic Strategies for Quinolizidine-Based Libraries
| Strategy | Starting Materials | Key Reactions | Outcome |
|---|---|---|---|
| Chemical Synthesis from Quinolines | Quinolines, Internal Alkynes | Cyclization, Reduction | Library of quinolizinium compounds and their reduced quinolizidine analogues. rsc.org |
| Derivatization of Natural Products | Aloperine, Protected Amino Acids | Amide Coupling, Reduction, Deprotection | Diverse aloperine derivatives with substitutions at the N12 position. nih.gov |
| Enzymatic Synthesis | 2-pyridylacetyl-CoA, Malonyl-CoA | PKS-mediated Condensation & Cyclization | 2-Hydroxy-4H-quinolizin-4-one scaffolds as precursors to quinolizidines. nih.gov |
Scaffold Hopping and Analogue Design Strategies
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds with improved properties by replacing a central molecular core with a different, often isosteric, scaffold while retaining key binding interactions. nih.govnih.gov This approach is employed when a known active compound has suboptimal properties, such as poor solubility or metabolic instability.
Analogue Design: In the context of quinolizidine derivatives, scaffold hopping could involve replacing the quinolizidine core with other bicyclic or heterocyclic systems to explore new intellectual property space and enhance biological activity. For example, a study on antitubercular agents successfully employed a scaffold hopping strategy by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core of a known drug candidate with a 2-(quinolin-4-yloxy)acetamide system, leading to novel compounds with potent activity. nih.gov
This principle can be applied to analogues of Octahydro-2H-quinolizine-2-methanol. The design process would involve:
Identifying the Pharmacophore: Determining the key functional groups and their spatial arrangement responsible for the desired biological activity.
Selecting a Replacement Scaffold: Choosing a new core that maintains the critical pharmacophoric elements. This could be another nitrogen-containing heterocycle or a non-aromatic bicyclic system.
Synthesis and Evaluation: Synthesizing the new analogues and testing them to see if the desired activity is retained or improved. plos.org
While a direct scaffold hop from a phenyl to a pyrimidine (B1678525) core in one study resulted in diminished binding affinity, it provided valuable SAR data for future designs. plos.org Such iterative processes of design, synthesis, and testing are fundamental to modern drug discovery. nih.govplos.org
Methodologies for Structure-Activity Relationship (SAR) Studies in Quinolizidine Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. georgiasouthern.edu These studies involve systematically modifying the chemical structure of a molecule and observing the effect on its activity to identify which parts of the molecule are critical for its function. georgiasouthern.eduresearchgate.net
Methodologies: For quinolizidine derivatives, SAR studies typically involve several key methodologies:
Systematic Analogue Synthesis: A primary method involves synthesizing a series of analogues where specific parts of the molecule are altered. georgiasouthern.edu This can include changing substituents on the rings, modifying linker lengths, or altering stereochemistry. For example, in a series of quinolone antibacterials, researchers identified that a cyclopropyl (B3062369) group at N1 and a halogen at the 8-position significantly enhanced potency. nih.gov
Functional Group Modification: The role of specific functional groups is probed by creating analogues where they are removed or replaced. georgiasouthern.edu For instance, the hydroxyl group in this compound could be converted to an ester, ether, or amine to understand its importance for target binding.
Computational and Docking Studies: Molecular modeling and docking simulations are used to predict how different derivatives will bind to a biological target, such as an enzyme or receptor. researchgate.netnih.gov These studies can guide the synthesis of the most promising compounds, saving time and resources. researchgate.net Docking studies have suggested that the quinoline (B57606) fragment can bind to the peripheral anionic site of acetylcholinesterase through π-π stacking interactions. researchgate.net
Quantitative SAR (QSAR): This method uses statistical models to correlate variations in the physicochemical properties of compounds with their biological activity. rsc.org For a series of quinoline derivatives, a QSAR analysis revealed that activity increased with the presence of electron-withdrawing substituents at position 6. researchgate.net
| Side Chains | Introduction of polar groups (hydroxy, ether) | Reduced inhibitory potential, potentially lowering toxicity. | rsc.org |
Utilization as a Versatile Building Block in Complex Chemical Syntheses
The quinolizidine scaffold, including derivatives like this compound, is not only a source of bioactive molecules but also a versatile building block for constructing more complex chemical structures. nih.gov Its rigid, three-dimensional framework makes it an excellent starting point for synthesizing natural products and other intricate organic molecules.
Applications in Synthesis: The functional groups on the quinolizidine core can be readily manipulated to serve as handles for further chemical transformations. For example, the hydroxyl group of this compound can be oxidized to an aldehyde. uab.cat This aldehyde can then participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build up molecular complexity.
In one documented synthesis, a quinolizine-based alcohol was oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP). uab.cat This aldehyde served as a key intermediate in the synthesis of more complex molecular targets. The inherent stereochemistry of the quinolizidine starting material can also be used to control the stereochemical outcome of subsequent reactions, a critical aspect of modern asymmetric synthesis. The multifunctional nature of the quinoline scaffold allows for functionalization at numerous ring positions, making it an intriguing and powerful building block for drug design and synthesis. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinolizidine |
| L-lysine |
| Aloperine |
| Cadaverine |
| 2-Hydroxy-4H-quinolizin-4-one |
| Imidazo[1,2-a]pyridine-3-carboxamide |
| 2-(Quinolin-4-yloxy)acetamide |
Connections to Natural Product Chemistry and Alkaloid Research
Occurrence and Isolation of Quinolizidine (B1214090) Alkaloids
Quinolizidine alkaloids (QAs) are a prominent group of alkaloids characterized by a 1-azabicyclo[4.4.0]decane skeleton. researchgate.net These specialized metabolites are found in various plants and have also been identified in certain animal species. acs.org
Natural Sources and Distribution (e.g., Lupinus genus, Amphibians)
The primary and most well-documented sources of quinolizidine alkaloids are plants belonging to the family Leguminosae (Fabaceae). rsc.orgfrontiersin.org Within this family, the genus Lupinus, commonly known as lupins, is particularly rich in these compounds, leading to the colloquial term "lupin alkaloids." rsc.orgfrontiersin.org Species such as Lupinus angustifolius (narrow-leafed lupin), L. luteus (yellow lupin), and L. albus (white lupin) are known to produce a wide array of QAs. frontiersin.org These alkaloids are typically synthesized in the green, aerial parts of the plant, specifically within the chloroplasts, and are then transported via the phloem to other tissues, with significant accumulation often occurring in the seeds. acs.org The presence of these bitter and often toxic compounds serves as a chemical defense mechanism against herbivores and insects. frontiersin.org
Beyond the plant kingdom, quinolizidine alkaloids have also been isolated from the skin of certain amphibians. acs.org This discovery highlights a fascinating aspect of chemical ecology, where these alkaloids are likely sequestered from dietary sources, such as ants and other arthropods, and then utilized by the amphibians for their own defense. The presence of these alkaloids in both terrestrial plants and amphibians underscores the widespread distribution and ecological importance of the quinolizidine scaffold in nature.
Overview of Biosynthetic Pathways (e.g., L-lysine derived)
The biosynthesis of quinolizidine alkaloids universally begins with the amino acid L-lysine. rsc.orgnih.govnih.govfrontiersin.org The initial and committed step in this pathway is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). researchgate.netnih.govfrontiersin.org Following its formation, cadaverine undergoes oxidative deamination, a process mediated by a copper amine oxidase, which results in the formation of 5-aminopentanal. This intermediate then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. rsc.orgnih.gov
The subsequent steps in the biosynthesis involve the condensation of multiple Δ¹-piperideine units to construct the characteristic bicyclic quinolizidine core. frontiersin.org From this core structure, a variety of tailoring reactions, including hydroxylations, dehydrogenations, and esterifications, lead to the vast structural diversity observed among the quinolizidine alkaloids. nih.govfrontiersin.org The formation of bicyclic alkaloids like (-)-lupinine and (+)-epilupinine represents a key branching point in this pathway, from which more complex tricyclic and tetracyclic structures can be derived. rsc.orgnih.gov
Octahydro-2H-quinolizine-2-methanol and its Structural Relationship to Key Alkaloids
The specific structure of this compound, with its defined stereochemistry and the placement of the hydroxymethyl group at the C-2 position, establishes its close relationship to several key naturally occurring alkaloids. This structural kinship is fundamental to understanding its potential role in both biosynthetic pathways and synthetic strategies aimed at producing more complex alkaloid analogues.
Structural Similarities and Differences with Lupinine (B175516) and Epilupinine (Octahydro-2H-quinolizin-1-ylmethanol)
Lupinine and its stereoisomer, epilupinine, are two of the simplest and most well-known quinolizidine alkaloids. Their chemical structure is formally described as octahydro-2H-quinolizin-1-ylmethanol. nih.gov This highlights a key structural distinction from this compound: the position of the hydroxymethyl substituent. In lupinine and epilupinine, the hydroxymethyl group is attached to the C-1 position of the quinolizidine ring, whereas in the subject compound, it is located at the C-2 position.
This seemingly minor difference in the substituent's location has significant implications for the molecule's three-dimensional shape and, consequently, its chemical and biological properties. The stereochemistry at the C-1 and the bridgehead C-9a positions in lupinine and epilupinine gives rise to their distinct spatial arrangements. Similarly, the stereochemical configuration of this compound would dictate its unique conformational preferences and how it interacts with biological targets or participates in chemical reactions.
Below is a table comparing the structural features of these related compounds:
| Feature | This compound | Lupinine (Octahydro-2H-quinolizin-1-ylmethanol) | Epilupinine (Octahydro-2H-quinolizin-1-ylmethanol) |
| Chemical Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | C₁₀H₁₉NO |
| Molar Mass | 169.26 g/mol | 169.26 g/mol | 169.26 g/mol |
| Hydroxymethyl Position | C-2 | C-1 | C-1 |
| Core Structure | Quinolizidine | Quinolizidine | Quinolizidine |
Integration into Indolizidine and Quinolizidine Amphibian Alkaloid Research
The quinolizidine skeleton is a key structural feature of a number of alkaloids isolated from the skin of amphibians. beilstein-journals.org Research in this area often focuses on the total synthesis of these natural products and their analogues to confirm their structures and explore their biological activities. The synthesis of various substituted quinolizidine and indolizidine alkaloids has been a significant area of investigation. beilstein-journals.orgnih.govnih.gov
While direct isolation of this compound from amphibians may not be widely reported, its structural motif is highly relevant to the synthesis of amphibian alkaloid analogues. Synthetic efforts towards creating libraries of structurally diverse indolizidine and quinolizidine derivatives often rely on versatile building blocks. nih.govnih.govresearchgate.net The octahydro-2H-quinolizine framework, with a functional handle like a hydroxymethyl group, represents a valuable starting point for the elaboration into more complex structures that mimic those found in amphibians. For instance, the synthesis of 1,4-disubstituted quinolizidine analogues of amphibian alkaloids has been explored, highlighting the importance of functionalized quinolizidine precursors. beilstein-journals.org
Role as a Core Fragment in Indoloquinolizine and Methanoquinolizine Systems
The utility of this compound and its derivatives extends to their use as core fragments in the construction of more elaborate alkaloid skeletons, such as indoloquinolizine and methanoquinolizine systems. The indoloquinolizine framework, which features an indole (B1671886) nucleus fused to a quinolizidine system, is found in a number of biologically active alkaloids. The synthesis of these complex molecules often involves the strategic coupling of an indole-containing moiety with a pre-functionalized quinolizidine ring. A quinolizidine precursor bearing a hydroxymethyl group, such as this compound, provides a convenient attachment point for the indole ring system through various chemical transformations.
Similarly, the synthesis of methanoquinolizine systems, which contain an additional carbon bridge within the quinolizidine framework, can potentially utilize functionalized quinolizidine precursors. The hydroxymethyl group of this compound can be chemically modified to participate in ring-closing reactions that form the characteristic methano-bridge. The ability to serve as a versatile scaffold for the construction of these more complex alkaloid architectures underscores the importance of this compound as a valuable building block in synthetic organic chemistry.
Exploration of Quinolizidine Alkaloid Chemodiversity
Quinolizidine alkaloids (QAs) represent a significant class of nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core structure. acs.org These natural products are primarily biosynthesized from the amino acid L-lysine and are found across various plant families, most notably Fabaceae (the legume family), as well as in some animal species. acs.orgnih.gov The exploration of their chemical diversity, or chemodiversity, has revealed a vast and complex array of structures that are of great interest to natural product chemists and pharmacologists.
Detailed research into the structural variations and occurrence of these alkaloids has significantly broadened the understanding of their chemical space. A comprehensive review published in 2023, compiling data from the last three decades, identified 397 distinct quinolizidine alkaloids. nih.gov These compounds are categorized into 20 different representative classes, highlighting the remarkable structural diversification that has occurred in nature. nih.gov
The primary drivers of this chemodiversity include variations in the core quinolizidine skeleton, differing substitution patterns, and complex stereochemistry. acs.org These alkaloids are distributed throughout the plant, with significant accumulations often found in the peripheral parts such as seeds, bark, roots, and the epidermis of leaves, where they are thought to play a defensive role against herbivores. acs.orgnih.gov The biosynthesis of most QAs in Fabaceae occurs in the green aerial parts of the plant, after which they are transported to various tissues for storage. nih.govresearchgate.net
The genus Lupinus is a particularly rich source, with studies identifying over 170 different QAs in its various species. acs.org The most common and well-studied classes of quinolizidine alkaloids demonstrate significant structural variation, from simple bicyclic systems to more complex fused tetracyclic structures.
The table below summarizes the major classes of quinolizidine alkaloids and their relative prevalence as identified in a recent comprehensive review. nih.gov
| Alkaloid Class | Representative Alkaloids | Prevalence (%) | Key Structural Features |
| Matrine | Matrine, Sophoranol | 13.6% | Fused, nonlinear bisquinolizidine (6/6/6/6 diazatetracyclic) core. acs.org |
| Lupinine | Lupinine, Epi-Lupinine | 12.1% | Simple bicyclic quinolizidine with a hydroxymethyl group. nih.govphytobank.ca |
| Lupanine (B156748) | Lupanine, 13α-hydroxylupanine | 9.8% | Bridged bisquinolizidine (6/6/6/6 diazatetracyclic) with a C-2 carbonyl group. acs.orgresearchgate.net |
| Macrocyclic Bisquinolizidine | N/A | 9.3% | Two quinolizidine units linked to form a large ring structure. nih.gov |
| Biphenylquinolizidine Lactone | N/A | 7.1% | Quinolizidine core linked to a biphenyl (B1667301) lactone moiety. nih.gov |
| Dimeric | N/A | 7.1% | Consisting of two quinolizidine alkaloid units. nih.gov |
| Cytisine | Cytisine, N-methylcytisine | 6.5% | A tricyclic pyridone-containing structure. nih.gov |
| Sparteine (B1682161) | Sparteine | 5.3% | Tetracyclic bisquinolizidine with two fused quinolizidine rings. nih.gov |
| Anagyrine | Anagyrine | 4.0% | A tetracyclic structure similar to lupanine but with a pyridine (B92270) ring. nih.gov |
| Tetrahydrocytisine | Tetrahydrocytisine | 4.3% | A reduced form of cytisine. nih.gov |
| Other | Various | 20.9% | Includes numerous less common structural patterns. nih.gov |
The data in this table is sourced from a 2023 review by Cely-Veloza et al., published in ACS Omega. nih.gov
Future Directions and Emerging Research Avenues for Octahydro 2h Quinolizine 2 Methanol
Development of Novel and Highly Efficient Stereocontrolled Synthetic Routes
The biological activity of quinolizidine (B1214090) alkaloids is often intrinsically linked to their stereochemistry. Consequently, the development of stereocontrolled synthetic methods is paramount. Future research will likely focus on creating more efficient and versatile routes to access specific stereoisomers of Octahydro-2H-quinolizine-2-methanol.
One promising avenue is the application of intramolecular Michael reactions. For instance, a stereocontrolled one-step synthesis of octahydroquinolizine derivatives has been achieved using an intramolecular double Michael reaction, which successfully produced (±)-epilupinine. rsc.org Future work could adapt this methodology to target other stereoisomers of quinolizidine-methanol compounds by modifying the starting α,β-unsaturated enamide esters.
Another key strategy involves leveraging naturally occurring precursors. The biosynthesis of quinolizidine alkaloids originates from L-lysine, which is converted to cadaverine (B124047) and then cyclized to form the core structure. nih.govmdpi.comnih.gov Understanding these biosynthetic pathways in detail can inspire chemoenzymatic or biomimetic synthetic strategies. rsc.org Advances in enzyme discovery and engineering could provide biocatalysts for key stereoselective steps, offering a greener and more efficient alternative to traditional chemical synthesis.
Key Research Targets for Future Synthetic Routes:
| Research Target | Potential Methodology | Desired Outcome |
|---|---|---|
| Asymmetric Catalysis | Transition-metal catalysis, organocatalysis | Access to enantiomerically pure isomers. |
| Chemoenzymatic Synthesis | Utilizing engineered enzymes like lysine (B10760008) decarboxylase. | Greener, highly selective synthetic pathways. |
| Flow Chemistry | Continuous flow reactors for key cyclization steps. | Improved yield, safety, and scalability. |
| Diversity-Oriented Synthesis | Combinatorial approaches from a common intermediate. | Rapid generation of a library of derivatives. |
Application of Advanced Spectroscopic Techniques for Elucidating Complex Conformational Dynamics
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. While standard NMR techniques are powerful, advanced spectroscopic methods can provide deeper insights into its complex conformational dynamics.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (COSY, HSQC, HMBC, NOESY), will continue to be essential for determining relative configurations and conformational analysis of quinolizidine alkaloids. nih.govresearchgate.net Future applications could involve variable temperature NMR studies to probe the energy barriers between different chair and boat conformations of the quinolizidine rings. For example, studies on related alkaloids like lupinine (B175516) have used NMR to investigate conformational equilibria in different solvents. jmaterenvironsci.comresearchgate.net
Vibrational Circular Dichroism (VCD) is another powerful technique that can establish the absolute configuration of chiral molecules like this compound. acs.org By comparing experimental VCD spectra with those predicted by quantum chemical calculations, researchers can unambiguously assign the stereochemistry of newly synthesized derivatives.
Advanced Spectroscopic Techniques and Their Potential Applications:
| Technique | Information Gained | Research Application |
|---|---|---|
| High-Field 2D NMR | Relative configurations, through-space proton proximities. | Detailed structural elucidation of new derivatives. nih.gov |
| Variable Temperature NMR | Conformational equilibrium and energy barriers. | Understanding molecular flexibility and dynamics. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration. | Unambiguous stereochemical assignment. acs.org |
| Raman Spectroscopy | Vibrational modes, structural fingerprinting. | Complementary data to IR for conformational analysis. dokumen.pub |
Refined Computational Models for Predicting Reactivity and Molecular Interactions
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, refined computational models will accelerate the design of new derivatives with desired properties.
Density Functional Theory (DFT) calculations have been successfully used to study the structural and spectroscopic properties of related quinolizidine alkaloids like lupinine and epilupinine. chemistry.kz These calculations can predict equilibrium geometries, vibrational frequencies, and other physicochemical properties with high accuracy. scirp.orgrsc.org Future work will involve applying more advanced DFT functionals and basis sets to model the transition states of reactions, thereby predicting the reactivity and stereochemical outcomes of synthetic transformations. rsc.orgfrontiersin.org
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets, such as receptors or enzymes. scispace.com By simulating the ligand-protein complex over time, researchers can identify key binding interactions, predict binding affinities, and understand the structural basis for biological activity. This information is crucial for rational drug design.
Future Directions in Computational Modeling:
| Modeling Technique | Predicted Properties | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, reaction energies, spectroscopic data. | Guiding synthetic efforts and interpreting experimental data. chemistry.kzfrontiersin.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reaction mechanisms. | Elucidating biosynthetic pathways and designing enzyme inhibitors. |
| Molecular Dynamics (MD) | Ligand-protein binding modes, conformational changes. | Rational design of derivatives with enhanced biological activity. scispace.com |
| Free Energy Perturbation (FEP) | Relative binding affinities of derivatives. | Prioritizing compounds for synthesis and testing. |
Expanding the Chemical Space of Quinolizidine-Methanol Derivatives for Chemical Biology
The quinolizidine scaffold is considered a "privileged scaffold" because it can be modified to interact with a variety of biological targets. nih.govnih.gov A key future direction is to systematically expand the chemical space of derivatives based on the this compound core to create novel probes for chemical biology and potential therapeutic leads.
By modifying the functional groups on the quinolizidine skeleton, researchers have successfully created ligands with differential activities at various receptors. nih.gov For example, structural modifications of the related quinolizidine alkaloid aloperine (B1664794) have yielded derivatives with potent and selective antiviral activity against influenza virus and HIV-1. benthamdirect.com Similarly, decorating the this compound core by altering the methanol (B129727) group or adding substituents to the rings could generate a diverse library of compounds for biological screening. researchgate.net
These new derivatives can be used as chemical probes to study biological pathways or as starting points for drug discovery programs in areas such as neurodegenerative diseases, infectious diseases, and cancer. nih.govacs.org
Integration of Machine Learning and AI in Quinolizidine Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical research. mdpi.comresearchgate.net For the quinolizidine class of compounds, these technologies can be applied across the entire research and development pipeline.
ML algorithms can be trained on existing data of quinolizidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. springernature.com
Generative AI models can design entirely new quinolizidine-methanol derivatives de novo with optimized properties. By learning the underlying patterns in chemical space, these models can propose novel structures that are synthetically accessible and predicted to have high activity and favorable drug-like properties. springernature.com Furthermore, AI can assist in retrosynthetic analysis, predicting optimal synthetic routes to these novel compounds, thereby accelerating the discovery cycle. nih.gov
Q & A
Q. What techniques evaluate the thermal stability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
